2-chloro-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one
Overview
Description
“2-chloro-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one” is a chemical compound with the molecular formula C10H12ClNOS . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a thieno[3,2-c]pyridine core with a chlorine atom and a propyl group attached .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 229.73 . Other physical and chemical properties such as boiling point and storage conditions are not specified .Scientific Research Applications
Chemistry of Thienopyridines
Synthesis and Derivatives
Thieno[3,2-b]pyridine derivatives, which include 2-chloro-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one, exhibit a range of chemical reactions and can be converted into various derivatives. They can undergo electrophilic substitution and lithiation, leading to halo, formyl, acetyl, and hydroxymethyl substituents (Klemm et al., 1984).
Potential in Organic Synthesis
These compounds serve as precursors in the synthesis of more complex heterocyclic structures. For instance, reactions with chloroacetonitrile yield thieno[3,2-c]pyridin-3-ols, demonstrating their utility in organic synthesis (Horlein et al., 1979).
Polyheterocyclic Synthesis
Thieno[2,3-b]pyridine-2-carbohydrazide, related to this compound, is used in polyheterocyclic synthesis. This highlights the role of such compounds in developing pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine and related derivatives, which have various applications (Elneairy et al., 2006).
Advanced Applications
Photophysical Properties
Derivatives of thieno[3,2-b]pyridine exhibit significant photophysical properties, making them candidates for potential antitumor applications. Studies on their fluorescence in different solvents and nanoliposomes indicate their potential in medical and pharmaceutical research (Carvalho et al., 2013).
Heterocyclic Synthesis and Biological Evaluation
The synthesis of various heterocyclic derivatives from thieno[3,2-b]pyridine compounds is significant for pharmaceutical research. These derivatives are then subjected to biological evaluation, indicating their potential in drug development (Attaby et al., 2014).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-chloro-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNOS/c1-7(11)10(13)12-4-2-9-8(6-12)3-5-14-9/h3,5,7H,2,4,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKBWZRQYRSKLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=C(C1)C=CS2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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